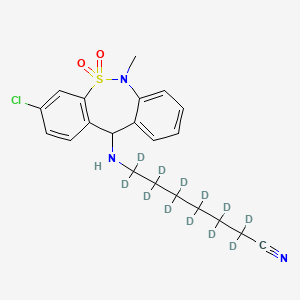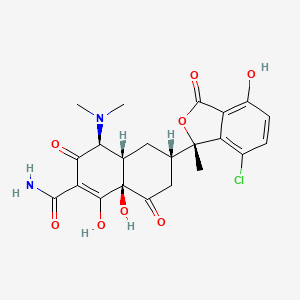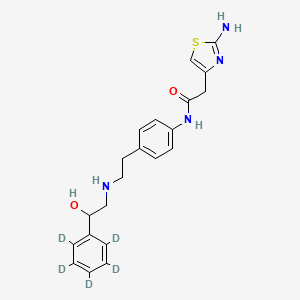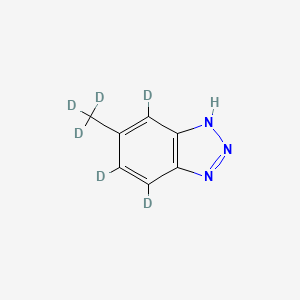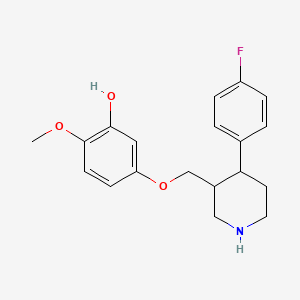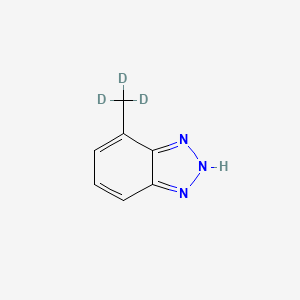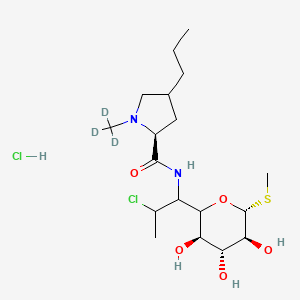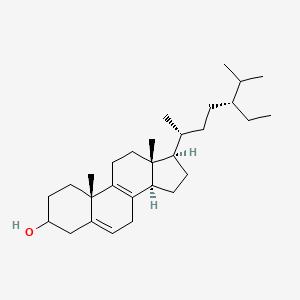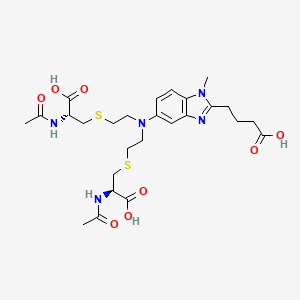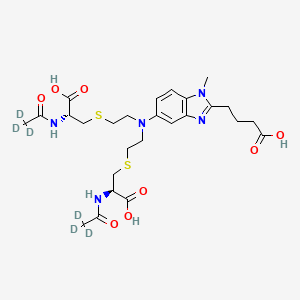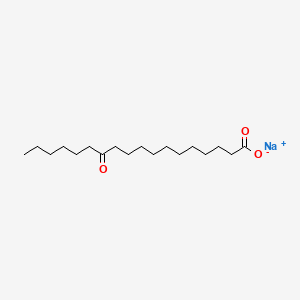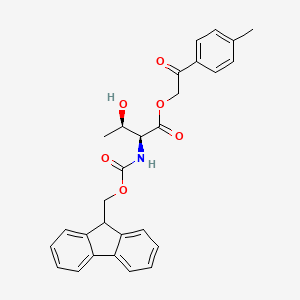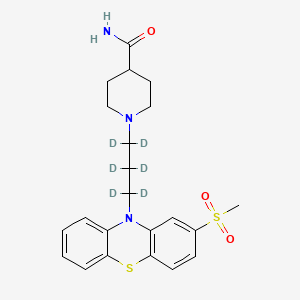
N-Methyl-β-alanine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-β-alanine-d3 is a deuterated form of N-Methyl-β-alanine, a β-amino acid derivative. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The presence of deuterium makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-β-alanine-d3 typically involves the methylation of β-alanine followed by the introduction of deuterium. One common method includes the reaction of β-alanine with methyl iodide in the presence of a base such as sodium hydroxide. The resulting N-Methyl-β-alanine is then subjected to deuterium exchange using deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the efficient incorporation of deuterium. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-β-alanine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces primary amines .
Scientific Research Applications
N-Methyl-β-alanine-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies due to its deuterium content.
Biology: The compound is employed in metabolic studies to trace biochemical pathways.
Medicine: this compound is used in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It finds applications in the synthesis of deuterated compounds for various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-β-alanine-d3 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins and peptides, affecting their stability and function. The presence of deuterium can alter the rate of enzymatic reactions and metabolic processes, providing insights into the underlying biochemical mechanisms .
Comparison with Similar Compounds
N-Methyl-β-alanine: The non-deuterated form of the compound.
β-Alanine: A precursor in the synthesis of N-Methyl-β-alanine.
N-Methyl-α-alanine: An isomer with the methyl group attached to the α-carbon instead of the β-carbon.
Uniqueness: N-Methyl-β-alanine-d3 is unique due to its deuterium content, which provides distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for precise tracing in metabolic and kinetic studies, making it a valuable tool in various scientific disciplines .
Properties
CAS No. |
1216493-51-4 |
|---|---|
Molecular Formula |
C4H9NO2 |
Molecular Weight |
106.139 |
IUPAC Name |
3-(trideuteriomethylamino)propanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)/i1D3 |
InChI Key |
VDIPNVCWMXZNFY-FIBGUPNXSA-N |
SMILES |
CNCCC(=O)O |
Synonyms |
N-Methyl-β-aminopropionic Acid-d3; 3-(Methylamino)propionic acid-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


